BenchChemオンラインストアへようこそ!

4-(5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl)phenol

mGlu₄ positive allosteric modulator structure-activity relationship CNS drug discovery

4-(5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl)phenol (CAS 49787-05-5; molecular formula C₁₄H₉ClN₂O₂; MW 272.68 g/mol) is a disubstituted 1,2,4-oxadiazole building block bearing a 2-chlorophenyl group at the 5-position and a phenol moiety at the 3-position. This scaffold serves as the core pharmacophore for a series of potent, brain-penetrant metabotropic glutamate receptor 4 (mGlu₄) positive allosteric modulators (PAMs) with demonstrated in vivo antipsychotic-like and anxiolytic-like activity.

Molecular Formula C14H9ClN2O2
Molecular Weight 272.68 g/mol
Cat. No. B11769708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl)phenol
Molecular FormulaC14H9ClN2O2
Molecular Weight272.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)O)Cl
InChIInChI=1S/C14H9ClN2O2/c15-12-4-2-1-3-11(12)14-16-13(17-19-14)9-5-7-10(18)8-6-9/h1-8,18H
InChIKeyFJBHLZFZUJUNII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl)phenol (CAS 49787-05-5): A Privileged 1,2,4-Oxadiazole Scaffold for CNS-Targeted mGlu4 PAM Derivatization


4-(5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl)phenol (CAS 49787-05-5; molecular formula C₁₄H₉ClN₂O₂; MW 272.68 g/mol) is a disubstituted 1,2,4-oxadiazole building block bearing a 2-chlorophenyl group at the 5-position and a phenol moiety at the 3-position [1]. This scaffold serves as the core pharmacophore for a series of potent, brain-penetrant metabotropic glutamate receptor 4 (mGlu₄) positive allosteric modulators (PAMs) with demonstrated in vivo antipsychotic-like and anxiolytic-like activity [2]. The compound's ortho-chloro substitution pattern and phenolic handle enable regioselective derivatization to amide-linked picolinamide analogs that achieve nanomolar mGlu₄ PAM potency, group III mGlu receptor selectivity, and favorable blood-brain barrier penetration [2].

Why Generic 1,2,4-Oxadiazole Analogs Cannot Replace 4-(5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl)phenol in mGlu₄ PAM Programs


Substitution of the 2-chlorophenyl group or the para-phenol moiety on the 1,2,4-oxadiazole core results in dramatic loss or complete ablation of mGlu₄ PAM activity. Systematic SAR data from Stankiewicz et al. (2022) demonstrate that relocating the chlorine atom from the ortho (2-Cl) to the meta (3-Cl) or para (4-Cl) position increases EC₅₀ values from 282–656 nM to 1,980–5,300 nM—a 3- to 16-fold potency reduction [1]. Replacement of the phenol-derived picolinamide with a pyridyl variant (as in pifexole) or removing the phenolic handle altogether eliminates the capacity for amide coupling to the critical picolinamide pharmacophore, which is essential for allosteric modulation [1]. These findings underscore that the 2-chlorophenyl–oxadiazole–phenol architecture is not interchangeable with regioisomeric or heterocyclic analogs without incurring substantial, quantifiable losses in target potency and derivatization potential.

Quantitative Differentiation Evidence: 4-(5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl)phenol vs. Closest Structural Analogs


Ortho-Chloro Substitution Confers 3- to 16-Fold Superior mGlu₄ PAM Potency Over Meta- and Para-Chloro Regioisomers

In a head-to-head cAMP assay comparison of 1,2,4-oxadiazole-derived picolinamides sharing the identical core scaffold but differing only in the chlorine position on the phenyl ring, the 2-chloro (ortho) derivative 52 achieved an EC₅₀ of 282 nM (GluMax 123%) [1]. The 3-chloro (meta) analog 35 showed an EC₅₀ of 5,300 nM (145%)—a ~19-fold potency loss—while the 4-chloro (para) analog 36 registered an EC₅₀ of 1,980 nM (157%), representing a ~7-fold reduction versus the ortho-substituted lead [1]. Even the unsubstituted phenyl variant (R₁ = H, compound 49) displayed an EC₅₀ of 352 nM, indicating that the 2-chloro substituent provides the optimal steric and electronic profile for mGlu₄ allosteric modulation within this chemotype [1].

mGlu₄ positive allosteric modulator structure-activity relationship CNS drug discovery

Brain Penetration Superiority: Derivative 52 Achieves Brain-to-Plasma AUC Ratio of 15.2, Outperforming Reported mGlu₄ PAMs

The picolinamide derivative 52 constructed from the 4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)phenol scaffold demonstrated exceptional brain penetration in male Albino Swiss mice following intraperitoneal administration at 10 mg/kg [1]. The maximum brain concentration reached 949.76 ng/mL (2.12 µM) versus a plasma Cₘₐₓ of only 243.22 ng/mL (0.54 µM), yielding a brain-to-plasma Cₘₐₓ ratio of approximately 3.9 [1]. The brain AUC₀–₆ (5.64 µM/L×h) exceeded the plasma AUC₀–₆ (0.37 µM/L×h) by a factor of 15.2, and the brain elimination half-life (2.26 h) was double the plasma half-life (1.10 h) [1]. This brain-preferential distribution profile compares favorably to the clinically investigated mGlu₄ PAM ADX88178, for which the 1,2,4-oxadiazole derivative 62 demonstrated superior antipsychotic-like efficacy in the DOI-induced head twitch test [1].

pharmacokinetics blood-brain barrier penetration CNS drug delivery

Group III mGlu Receptor Selectivity: Oxadiazole-Derived PAMs Are Devoid of Off-Target Activity at mGlu₁, mGlu₂, and mGlu₅ Receptors

Selectivity screening of the 1,2,4-oxadiazole derivative series demonstrated that compounds incorporating the 4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)phenol scaffold are completely devoid of agonist or PAM activity at mGlu₁ (Group I), mGlu₂ (Group II), and mGlu₅ (Group I) receptors, while retaining modulatory activity at the Group III receptors mGlu₇ and mGlu₈ [1]. This group III-preferring selectivity profile is a direct consequence of the 2-chlorophenyl-oxadiazole pharmacophore geometry, as evidenced by the fact that substitution changes to the phenyl ring (e.g., 2-F analog 37) maintain the same selectivity pattern but with altered mGlu₄ potency (EC₅₀ = 393 nM) [1]. In contrast, many orthosteric mGlu₄ ligands suffer from cross-reactivity with Group I and II receptors due to high glutamate-binding-site conservation [1].

receptor selectivity off-target profiling metabotropic glutamate receptors

Favorable Early Safety Profile: No hERG Channel Inhibition and Negative mini-AMES Mutagenicity Across the Oxadiazole Series

All tested 1,2,4-oxadiazole derivatives derived from the 4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)phenol scaffold were devoid of activity at the hERG potassium channel (IC₅₀ > 100 µM or no inhibition detected) and were negative in the mini-AMES bacterial reverse mutation assay [1]. This clean cardiac safety and genotoxicity profile contrasts with many CNS-active heterocyclic chemotypes that commonly present hERG liabilities requiring extensive medicinal chemistry mitigation. Additionally, CYP450 inhibition profiling of the lead derivative 52 revealed only mild inhibition of CYP2C9 and CYP2C19 isoenzymes (3.3 < IC₅₀ < 10 µM), indicating a low risk of pharmacokinetic drug-drug interactions [1].

cardiac safety hERG liability genotoxicity screening

In Vivo Antipsychotic-Like Efficacy Comparable to Clozapine: Derivative 62 Matches the Gold-Standard Atypical Antipsychotic in DOI-Induced Head Twitch Suppression

In the DOI-induced head twitch response (HTR) test—a predictive murine model of antipsychotic efficacy targeting 5-HT₂A receptor-mediated behavior—the picolinamide derivative 62 (N-(4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-3-methylphenyl)picolinamide), built on the target scaffold, produced effects comparable to the clinical gold-standard atypical antipsychotic clozapine and superior to those reported for the selective mGlu₄ PAM ADX88178 [1]. Other derivatives in the series (34, 37, 52, 60) also demonstrated significant antipsychotic-like activity in the same assay, confirming that the scaffold reliably delivers in vivo behavioral pharmacology consistent with mGlu₄ PAM-mediated antipsychotic mechanisms [1]. Concurrently, these compounds exhibited significant anxiolytic-like effects in the stress-induced hyperthermia (SIH) test [1].

antipsychotic efficacy DOI-induced head twitch in vivo behavioral pharmacology

Computationally Predicted Drug-Likeness: Optimal Lipophilicity (XLogP3 = 3.7) and Acceptable Polar Surface Area (TPSA = 59.2 Ų) Position the Scaffold for Oral CNS Bioavailability

The computed physicochemical properties of 4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)phenol—XLogP3 = 3.7 and topological polar surface area (TPSA) = 59.2 Ų [2]—fall within the optimal CNS drug space defined by the Wager multiparameter optimization (CNS MPO) guidelines (TPSA < 76 Ų; 2 < LogP < 5) [1]. By comparison, the pyridine-containing analog pifexole (4-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine) has a lower molecular weight (MW ~257 g/mol vs. 272.68 g/mol) but lacks the phenolic hydroxyl handle required for picolinamide conjugation, the key derivatization step that unlocks mGlu₄ PAM activity [1]. The phenol group (H-bond donor count = 1) provides a synthetic anchor for amide bond formation with picolinic acid derivatives without compromising CNS drug-likeness [2].

physicochemical properties drug-likeness CNS multiparameter optimization

High-Impact Application Scenarios for 4-(5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl)phenol Based on Validated Differentiation Evidence


mGlu₄ Positive Allosteric Modulator Lead Generation for Antipsychotic Drug Discovery

Researchers initiating a CNS drug discovery program targeting mGlu₄ receptor positive allosteric modulation should prioritize this scaffold as the core intermediate for amide library synthesis. The ortho-chloro substitution pattern yields a ~19-fold potency advantage over the meta-chloro regioisomer in cAMP-based PAM assays (EC₅₀ = 282 nM for derivative 52 vs. 5,300 nM for derivative 35) [1]. Derivatives of this scaffold have demonstrated in vivo antipsychotic-like efficacy comparable to clozapine in the DOI-induced head twitch model, with concomitant anxiolytic-like effects in the stress-induced hyperthermia test [1]. The absence of hERG channel inhibition and negative mini-AMES genotoxicity across multiple derivatives [1] supports progression from hit-to-lead without requiring dedicated safety de-risking of the core chemotype.

Brain-Penetrant Chemical Probe Development for Group III mGlu Receptor Pharmacology

For academic or industrial pharmacology groups developing chemical probes to dissect group III mGlu receptor (mGlu₄/₇/₈) function in vivo, this scaffold offers a validated starting point. Derivatives achieve brain-to-plasma AUC ratios of 15.2 with maximum brain concentrations of 2.12 µM after systemic administration [1], exceeding the threshold for sustained target engagement. The scaffold-derived PAMs are functionally selective for group III over group I/II mGlu receptors [1], reducing confounding polypharmacology in phenotypic readouts. Five compounds from the series (34, 37, 52, 60, 62) have confirmed in vivo behavioral activity across two orthogonal models (SIH and DOI-HTR), providing multiple tool compound candidates with varying potency and pharmacokinetic profiles for dose-response and target validation studies [1].

Structure-Activity Relationship Expansion via Phenol-Directed Diversification

The para-phenol moiety serves as a versatile synthetic handle for diversification through O-alkylation, sulfonylation, carbamate formation, or Mitsunobu coupling, in addition to the validated picolinamide conjugation pathway [1]. This enables systematic exploration of the left-hand side (LHS) pharmacophore while retaining the 2-chlorophenyl-1,2,4-oxadiazole core that has been shown to be essential for mGlu₄ PAM activity (removal or repositioning of the ortho-chloro substituent reduces potency by up to 19-fold) [1]. The computed physicochemical properties (XLogP3 = 3.7; TPSA = 59.2 Ų) predict that most amide, ether, and ester derivatives will remain within CNS drug-like space, facilitating parallel library synthesis for hit expansion [2].

Comparative Selectivity Profiling Against Other mGlu₄ PAM Chemotypes

Organizations evaluating multiple mGlu₄ PAM chemotypes for portfolio selection should benchmark candidates against the data package available for this 1,2,4-oxadiazole scaffold. The scaffold's group III-preferring selectivity (inactive at mGlu₁, mGlu₂, mGlu₅) [1] can be directly compared to the selectivity fingerprints of alternative chemotypes such as ADX88178, VU0366037, or PHCCC. The in vivo brain pharmacokinetic data (brain Cₘₐₓ = 2.12 µM; brain-to-plasma AUC ratio = 15.2) [1] provides a quantitative benchmark for CNS exposure that competing scaffolds must match or exceed. The clean CYP450 inhibition profile (only mild CYP2C9 and CYP2C19 inhibition with IC₅₀ > 3.3 µM) [1] establishes a favorable drug-drug interaction risk baseline for this chemotype.

Quote Request

Request a Quote for 4-(5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.